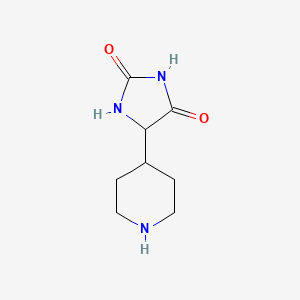
5-(Piperidin-4-yl)imidazolidine-2,4-dione
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined by its InChI code. For the related compound “5-methyl-5-(piperidin-4-yl)imidazolidine-2,4-dione”, the InChI code is1S/C9H15N3O2/c1-9 (6-2-4-10-5-3-6)7 (13)11-8 (14)12-9/h6,10H,2-5H2,1H3, (H2,11,12,13,14) . This code provides a unique representation of the compound’s molecular structure.
Scientific Research Applications
Antimicrobial Properties
5-(Piperidin-4-yl)imidazolidine-2,4-dione and its derivatives have shown potential in antimicrobial applications. For example, a series of amine derivatives of 5-aromatic imidazolidine-4-ones, including piperazine derivatives of 5-arylideneimidazolidine-2,4-dione, demonstrated an ability to improve antibiotics' effectiveness against strains of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA) (Matys et al., 2015). Additionally, compounds with piperazine moieties, part of the 5-(aminomethylene)thiazolidine-2,4-dione derivatives, showed notable antibacterial and antifungal activities (Mohanty et al., 2015).
Antidepressant and Anxiolytic Activity
Certain 5-(Piperidin-4-yl)imidazolidine-2,4-dione derivatives have been explored for their antidepressant and anxiolytic properties. Novel Mannich bases, 5-Arylimidazolidine-2,4-dione derivatives, showed dual 5-HT1A receptor and serotonin transporter affinity, indicating potential antidepressant and anxiolytic effects (Czopek et al., 2013). Additionally, 5-(cyclo)alkyl-5-phenyl- and 5-spiroimidazolidine-2,4-dione derivatives with an arylpiperazinylpropyl moiety demonstrated antidepressant-like effects in mice without affecting locomotor activity, suggesting their potential in treating depression (Czopek et al., 2010).
Anticancer Activity
Some derivatives of 5-(Piperidin-4-yl)imidazolidine-2,4-dione have been studied for their anticancer properties. For instance, N-substituted indole derivatives, synthesized with thiazolidine-2,4-dione, showed inhibitory effects on the topoisomerase-I enzyme, indicating potential anticancer activity against human breast cancer cell lines (Kumar & Sharma, 2022).
DNA Binding Studies
Research has also explored the DNA binding affinity of imidazolidine derivatives, including 5-benzylideneimidazolidine-2,4-dione, to assess their potential as anti-cancer drugs. These studies used techniques like cyclic voltammetry and UV-Vis spectroscopy, revealing significant binding strength and potential for use in cancer treatment (Shah et al., 2013).
HIV-1 Fusion Inhibitors
Novel 5-((substituted quinolin-3-yl/1-naphthyl) methylene)-3-substituted imidazolidin-2,4-dione compounds were designed and evaluated as HIV-1 fusion inhibitors. Some derivatives showed significant inhibitory activities against HIV-1IIIB replication, demonstrating their potential as therapeutic agents for HIV-1 (Ibrahim et al., 2020).
Safety And Hazards
The safety and hazards of a compound can be determined by its Material Safety Data Sheet (MSDS). For the related compound “3-methyl-5-(piperidin-4-yl)imidazolidine-2,4-dione hydrochloride”, the hazard statements include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
5-piperidin-4-ylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c12-7-6(10-8(13)11-7)5-1-3-9-4-2-5/h5-6,9H,1-4H2,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEALRKAINBDHEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2C(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Piperidin-4-yl)imidazolidine-2,4-dione | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

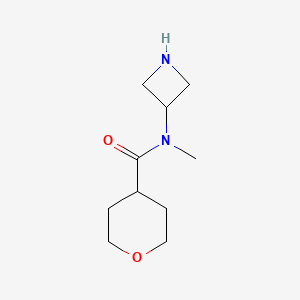
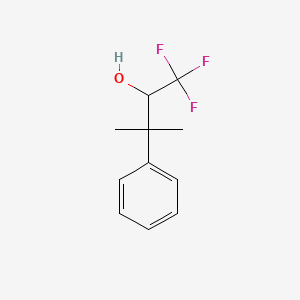
![2-chloro-N-[1-(2-furoyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylacetamide](/img/structure/B1425901.png)
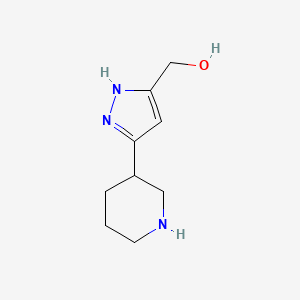
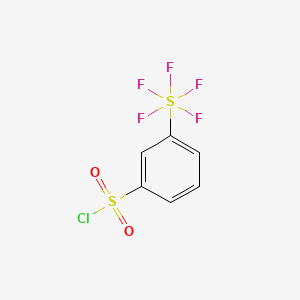
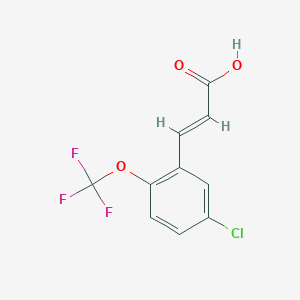
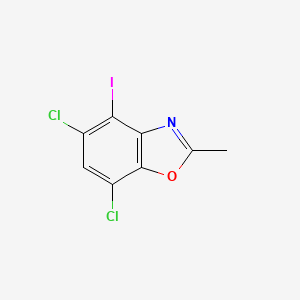
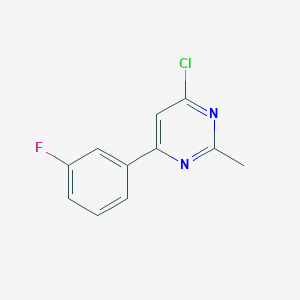
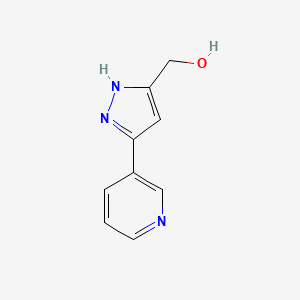
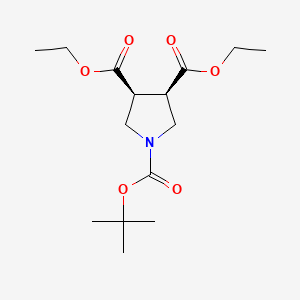
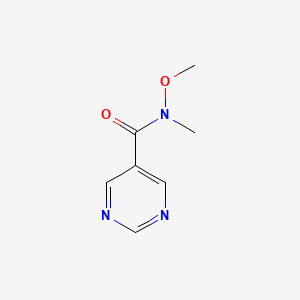
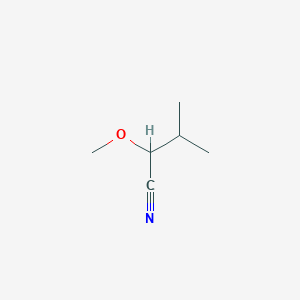
![5-methyl-4H,7H-thieno[3,2-b]pyridin-7-one](/img/structure/B1425917.png)
![1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid](/img/structure/B1425919.png)